4-Benzhydrylmorpholine

Description

Properties

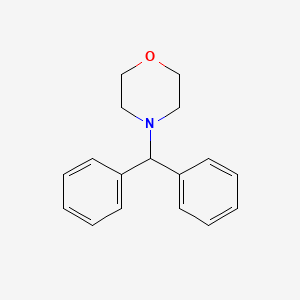

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

4-benzhydrylmorpholine |

InChI |

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)18-11-13-19-14-12-18/h1-10,17H,11-14H2 |

InChI Key |

BVAGWPQUSZNDGI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key morpholine derivatives and their substituents are compared below:

Key Observations :

- Substituent Impact on Bioactivity :

- Nitro Groups : 4-(4-Nitrobenzyl)morpholine derivatives are highlighted for anticancer activity, likely due to nitro groups enhancing electrophilicity and interaction with biological targets .

- Halogenated Benzyl Groups : Chloro- and bromo-substituted benzylmorpholines (e.g., 4-(2-chlorobenzyl)morpholine) exhibit selective inhibition of cytochrome P450 enzymes, critical in chemoprevention strategies .

- Steric and Electronic Effects :

Pharmacological and Industrial Relevance

- Anticancer Potential: Nitro-substituted morpholine derivatives are intermediates in drugs targeting tyrosine kinases and other oncogenic pathways .

- Enzyme Inhibition: Halogenated analogs like 4-(2-chlorobenzyl)morpholine show promise in inhibiting lung-specific cytochrome P450 isoforms, reducing activation of procarcinogens .

- Industrial Use : Simpler derivatives like 4-Methylmorpholine serve as catalysts in polyurethane production, emphasizing the role of substituents in dictating application .

Q & A

Q. What are the recommended protocols for synthesizing 4-Benzhydrylmorpholine derivatives, and how can reaction conditions be optimized?

Synthesis of this compound analogs typically involves alkylation or substitution reactions on the morpholine ring. For example:

- MiniBlock® synthesis : Benzylmorpholine analogs (e.g., 4-(2-chlorobenzyl)morpholine) are synthesized using automated parallel reactors to screen reaction parameters, ensuring reproducibility and scalability .

- Solvent and catalyst optimization : Reactions often employ polar aprotic solvents (e.g., DMF) with bases like potassium carbonate to enhance nucleophilic substitution efficiency. Temperature control (60–100°C) is critical to minimize side reactions .

Q. Example Conditions Table :

| Derivative | Solvent | Catalyst/Base | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-(2-Chlorobenzyl)morpholine | DMF | K₂CO₃ | 80 | 75–85 | |

| 4-Benzyl-2-vinylmorpholine | Toluene | Pd(OAc)₂ | 110 | 60–70 |

Q. What safety protocols should be followed when handling this compound-related compounds?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First Aid :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., bromomethyl derivatives) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from variations in assay conditions or compound purity. Methodological steps include:

- Reproducibility checks : Replicate experiments using standardized protocols (e.g., fixed enzyme concentrations, pH buffers) .

- Analytical validation : Confirm compound purity (>95%) via HPLC or NMR prior to assays .

- Meta-analysis : Compare data across studies while accounting for variables like cell lines (e.g., lung CYP2A13 vs. liver isoforms) .

Q. What strategies are used to elucidate structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition?

- Molecular docking : Computational modeling identifies key interactions (e.g., hydrogen bonding with CYP2A13 active sites) .

- Kinetic studies : Measure inhibition constants (Kᵢ) to assess substituent effects (e.g., chloro vs. methyl groups on benzyl rings) .

- Spectral analysis : NMR and X-ray crystallography confirm stereochemistry and conformational stability, which influence binding affinity .

Q. Example SAR Findings :

| Substituent Position | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| 2-Chlorobenzyl | 0.8 ± 0.1 (CYP2A13) | Halogen bonding |

| 4-Methoxybenzyl | 5.2 ± 0.3 (CYP2A13) | Hydrophobic |

Q. How can researchers address ethical and data-sharing challenges when studying this compound derivatives in biomedical contexts?

- De-identification : Apply "de facto anonymization" to patient-derived data by removing identifiers while retaining biochemical relevance .

- Mixed methods : Combine quantitative (e.g., enzyme kinetics) and qualitative (e.g., clinical observations) data to enrich analysis .

- Compliance : Adhere to GDPR/IRB guidelines for open-data repositories, ensuring transparency without compromising privacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.